molecular formula C19H28BrNO3 B031317 Ritropirronium bromide CAS No. 475468-09-8

Ritropirronium bromide

Cat. No.: B031317
CAS No.: 475468-09-8
M. Wt: 398.3 g/mol
InChI Key: VPNYRYCIDCJBOM-ZFNKBKEPSA-M
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Description

Ritropirronium bromide is a racemic mixture composed of equimolar amounts of (2S,3R)- and (2S,3R)-glycopyrronium bromide. It is primarily used for the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease. This compound functions as a muscarinic antagonist, blocking the actions of endogenous acetylcholine or exogenous agonists, and acts as a bronchodilator agent .

Scientific Research Applications

Ritropirronium bromide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Ritropirronium bromide primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating several physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

This compound acts as a muscarinic antagonist . This interaction with its targets leads to a decrease in the activity of the parasympathetic nervous system in the airways, resulting in bronchodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By acting as a muscarinic antagonist, this compound inhibits the action of acetylcholine, a neurotransmitter in this pathway. This inhibition leads to a decrease in parasympathetic activity, resulting in bronchodilation .

Pharmacokinetics

Drug-like molecules generally possess physicochemical properties that might enable them to become drugs should a disease-modifying receptor be identified . These properties often influence the ADME properties and thus the bioavailability of the compound .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the muscarinic acetylcholine receptors . This inhibition decreases the activity of the parasympathetic nervous system in the airways, leading to bronchodilation . On a cellular level, this results in the relaxation of smooth muscle cells in the airways, improving airflow and reducing symptoms in conditions like chronic obstructive pulmonary disease .

Safety and Hazards

Ritropirronium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ritropirronium bromide plays a significant role in biochemical reactions. It acts as a muscarinic antagonist, a drug that binds to but does not activate muscarinic cholinergic receptors, thereby blocking the actions of endogenous acetylcholine or exogenous agonists . This interaction with enzymes and proteins is crucial for its function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As a muscarinic antagonist, it blocks the actions of endogenous acetylcholine or exogenous agonists .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to muscarinic cholinergic receptors without activating them, blocking the actions of endogenous acetylcholine or exogenous agonists . This results in changes in gene expression and can lead to enzyme inhibition or activation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ritropirronium bromide involves the esterification of 3-hydroxy-1,1-dimethylpyrrolidinium bromide with alpha-cyclopentylmandelate. The reaction typically requires an acidic catalyst and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ritropirronium bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: The bromide ion in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms such as alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ipratropium bromide: Another muscarinic antagonist used for similar indications.

    Tiotropium bromide: A long-acting muscarinic antagonist with a similar mechanism of action.

    Aclidinium bromide: Used for the maintenance treatment of chronic obstructive pulmonary disease.

Uniqueness

Ritropirronium bromide is unique due to its specific racemic composition and its particular efficacy in treating chronic obstructive pulmonary disease. Its balanced mixture of (2S,3R)- and (2S,3R)-glycopyrronium bromide provides a distinct pharmacological profile compared to other muscarinic antagonists .

Properties

IUPAC Name

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-ZFNKBKEPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58493-54-2, 475468-09-8
Record name threo-Glycopyrronium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrrolate, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCOPYRROLATE, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLYCOPYRROLATE, (2R,3'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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